molecular formula C12H14N2O B13547429 1-Amino-2-(quinolin-3-yl)propan-2-ol

1-Amino-2-(quinolin-3-yl)propan-2-ol

Cat. No.: B13547429
M. Wt: 202.25 g/mol
InChI Key: BGMDQMUKMGHOQA-UHFFFAOYSA-N
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Description

1-Amino-2-(quinolin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a quinoline ring attached to a propanol backbone, with an amino group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of quinoline-3-carbaldehyde with a suitable reducing agent, followed by the addition of an amino group to the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .

Scientific Research Applications

1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-(quinolin-3-yl)propan-2-ol is unique due to its combination of the quinoline ring and the amino alcohol structure.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-amino-2-quinolin-3-ylpropan-2-ol

InChI

InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3

InChI Key

BGMDQMUKMGHOQA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC2=CC=CC=C2N=C1)O

Origin of Product

United States

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